
methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation, cyclization, and sulfurization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize efficiency and minimize by-products. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanylidene groups to sulfoxides or sulfones.
Reduction: Reduction of purinyl groups to their corresponding amines.
Substitution: Nucleophilic substitution reactions at the acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions typically result in the replacement of acetyl groups with other functional groups .
Aplicaciones Científicas De Investigación
Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate shares structural similarities with other purinyl and acetylated compounds, such as:
- Methyl 3,4,5-triacetyloxy-6-(6-thioxo-3H-purin-9-yl)oxane-2-carboxylate
- Methyl 3,4,5-triacetyloxy-6-(6-oxo-3H-purin-9-yl)oxane-2-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
67693-47-4 |
|---|---|
Fórmula molecular |
C18H20N4O9S |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate |
InChI |
InChI=1S/C18H20N4O9S/c1-7(23)28-11-12(29-8(2)24)14(18(26)27-4)31-17(13(11)30-9(3)25)22-6-21-10-15(22)19-5-20-16(10)32/h5-6,11-14,17H,1-4H3,(H,19,20,32) |
Clave InChI |
UYJVZDPFJLYJCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=NC3=C2NC=NC3=S)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
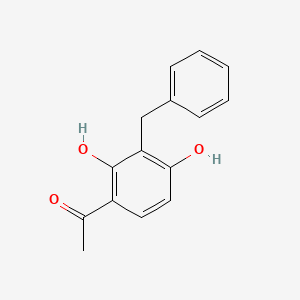
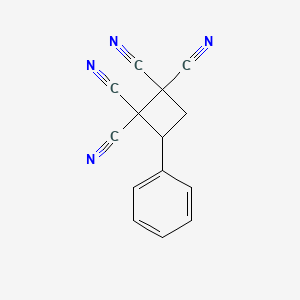
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
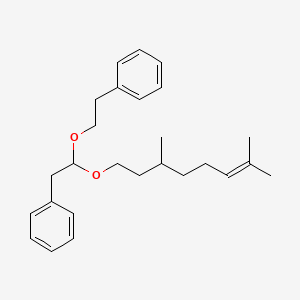

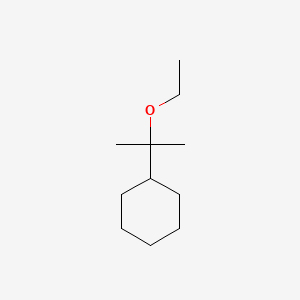
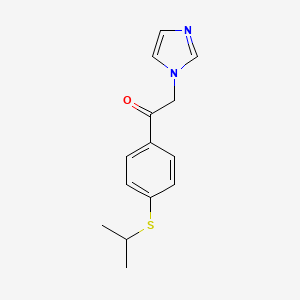
methanone](/img/structure/B14463638.png)
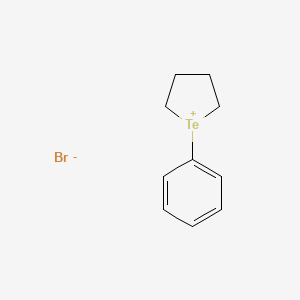
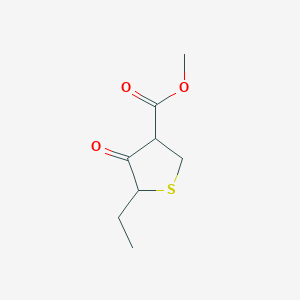
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
